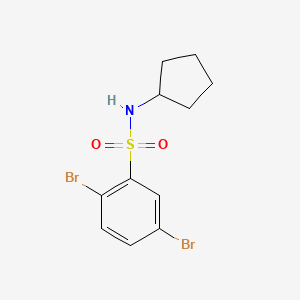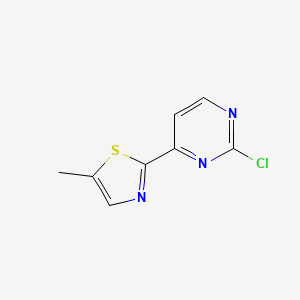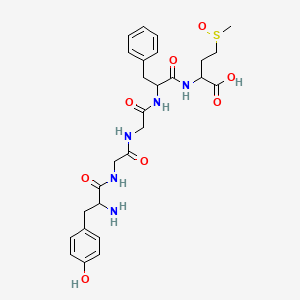
(2-Imino-thiazolidin-3-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Imino-1,3-thiazolidin-3-yl)acetic acid is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-imino-1,3-thiazolidin-3-yl)acetic acid typically involves the reaction of aziridines with isothiocyanates under Lewis acid-catalyzed conditions. This method ensures high regio- and stereoselectivity . Another approach involves the cyclization of intermediates through 5-exo-dig cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and cleaner reaction profiles, are often employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Imino-1,3-thiazolidin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2-Imino-1,3-thiazolidin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it valuable in biological studies.
Mechanism of Action
The mechanism of action of 2-(2-imino-1,3-thiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes or receptors, modulating their activity. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its ability to interact with biological molecules, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-one: Another member of the thiazolidine family, known for its anticancer and antimicrobial activities.
Thiazolidinedione: Widely studied for its antidiabetic properties.
2-Aminothiazole: Exhibits a range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
2-(2-Imino-1,3-thiazolidin-3-yl)acetic acid stands out due to its unique combination of sulfur and nitrogen atoms in the ring structure, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its broad spectrum of applications in different fields highlight its significance in scientific research .
Properties
CAS No. |
24918-26-1 |
|---|---|
Molecular Formula |
C5H8N2O2S |
Molecular Weight |
160.20 g/mol |
IUPAC Name |
2-(2-imino-1,3-thiazolidin-3-yl)acetic acid |
InChI |
InChI=1S/C5H8N2O2S/c6-5-7(1-2-10-5)3-4(8)9/h6H,1-3H2,(H,8,9) |
InChI Key |
QLTLFBGKRUADQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N)N1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(4-methoxyphenyl)ethyl]-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12117708.png)



![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12117722.png)

![[6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](4-methylphenyl)methanone](/img/structure/B12117733.png)

![6-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12117756.png)

![methyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12117763.png)
